Cas no 23947-37-7 (4,6-Dimethylquinolin-2(1H)-one)

4,6-ジメチルキノリン-2(1H)-オンは、有機合成化学において重要な中間体として利用される芳香族化合物です。分子式C11H11NOで表され、キノリン骨格に2つのメチル基が導入された構造特徴を持ちます。この化合物は、医薬品や機能性材料の合成前駆体としての応用可能性が高く、特にヘテロ環化合物の構築において優れた反応性を示します。結晶性が良好なため精製が容易で、安定性にも優れています。また、置換基の位置選択性を活かした多段階合成にも適しており、研究用途での汎用性が認められています。

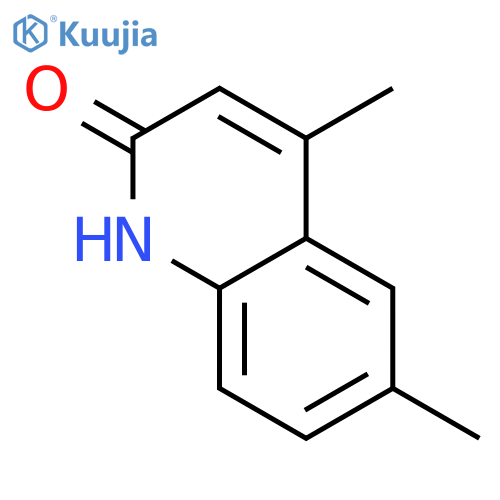

23947-37-7 structure

商品名:4,6-Dimethylquinolin-2(1H)-one

4,6-Dimethylquinolin-2(1H)-one 化学的及び物理的性質

名前と識別子

-

- 2(1H)-Quinolinone,4,6-dimethyl-

- 2-Hydroxy-4,6-dimethylchinolin

- 2-hydroxy-6-methyllepidine

- 2-quinolinol, 4,6-dimethyl-

- 4,6-Dimethyl-2-hydroxy-chinolin

- 4,6-dimethyl-2-hydroxyquinoline

- 4,6-Dimethyl-chinolin-2-ol

- 4,6-dimethylquinolin-2(1H)-one

- 4,6-dimethyl-quinolin-2-ol

- 4,6-Dimethylquinolin-2-ol

- AC1L6MTI

- AC1Q2O2O

- AC1Q6I1A

- NSC110854

- SureCN934670

- SureCN9724162

- SCHEMBL9724162

- 4,6-Dimethyl-2(1H)-quinolinone #

- DTXSID00296688

- 4,6-dimethyl-1H-quinolin-2-one

- Oprea1_271323

- EU-0038571

- 23947-37-7

- CS-0333508

- NSC-110854

- MFCD02159634

- AKOS001619125

- SCHEMBL934670

- 4, 6-dimethyl-1H-quinolin-2-one

- LAQRPDPJOOMNHB-UHFFFAOYSA-N

- SR-01000435786

- InChI=1/C11H11NO/c1-7-3-4-10-9(5-7)8(2)6-11(13)12-10/h3-6H,1-2H3,(H,12,13

- AKOS000313227

- SR-01000435786-1

- 4,6-dimethyl-1,2-dihydroquinolin-2-one

- LS-07892

- AB03192

- 2-HYDROXY-4,6-DIMETHYLQUINOLINE

- 2(1H)-Quinolinone, 4,6-dimethyl-

- ALBB-024297

- DB-241549

- STK397251

- G85843

- STK025130

- 4,6-Dimethylquinolin-2(1H)-one

-

- MDL: MFCD00085677

- インチ: InChI=1S/C11H11NO/c1-7-3-4-10-9(5-7)8(2)6-11(13)12-10/h3-6H,1-2H3,(H,12,13)

- InChIKey: LAQRPDPJOOMNHB-UHFFFAOYSA-N

- ほほえんだ: CC1C2C(=CC=C(C)C=2)NC(=O)C=1

計算された属性

- せいみつぶんしりょう: 173.08413

- どういたいしつりょう: 173.084

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 1

- 重原子数: 13

- 回転可能化学結合数: 0

- 複雑さ: 257

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 29.1A^2

- 疎水性パラメータ計算基準値(XlogP): 1.6

じっけんとくせい

- 密度みつど: 1.107

- ふってん: 350.9°Cat760mmHg

- フラッシュポイント: 206.5°C

- 屈折率: 1.566

- PSA: 29.1

4,6-Dimethylquinolin-2(1H)-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 80R0266-250mg |

4,6-Dimethyl-quinolin-2-ol |

23947-37-7 | 97% | 250mg |

¥1731.3 | 2025-02-21 | |

| eNovation Chemicals LLC | Y1124779-500mg |

4,6-Dimethyl-quinolin-2-ol |

23947-37-7 | 95% | 500mg |

$340 | 2024-07-28 | |

| abcr | AB414693-1g |

4,6-Dimethylquinolin-2(1H)-one; . |

23947-37-7 | 1g |

€237.00 | 2024-04-18 | ||

| Ambeed | A857907-5g |

4,6-Dimethylquinolin-2-ol |

23947-37-7 | 95% | 5g |

$885.0 | 2025-03-16 | |

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 80R0266-5g |

4,6-Dimethyl-quinolin-2-ol |

23947-37-7 | 97% | 5g |

¥17417.93 | 2025-02-21 | |

| abcr | AB414693-5g |

4,6-Dimethylquinolin-2(1H)-one; . |

23947-37-7 | 5g |

€637.00 | 2024-04-18 | ||

| eNovation Chemicals LLC | Y1124779-5g |

4,6-Dimethyl-quinolin-2-ol |

23947-37-7 | 95% | 5g |

$2230 | 2025-02-19 | |

| eNovation Chemicals LLC | Y1124779-5g |

4,6-Dimethyl-quinolin-2-ol |

23947-37-7 | 95% | 5g |

$2230 | 2025-02-26 | |

| eNovation Chemicals LLC | Y1124779-1g |

4,6-Dimethyl-quinolin-2-ol |

23947-37-7 | 95% | 1g |

$555 | 2025-02-26 | |

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 80R0266-1g |

4,6-Dimethyl-quinolin-2-ol |

23947-37-7 | 97% | 1g |

4223.25CNY | 2021-05-08 |

4,6-Dimethylquinolin-2(1H)-one 関連文献

-

Monika Fischler,Alla Sologubenko,Joachim Mayer,Guido Clever,Glenn Burley,Johannes Gierlich,Thomas Carell,Ulrich Simon Chem. Commun., 2008, 169-171

-

Jacek Lipkowski Phys. Chem. Chem. Phys., 2010,12, 13874-13887

-

Shixin Wu,Jiamin Zeng,Hong Xie,Sum Huan Ng Anal. Methods, 2016,8, 7025-7029

-

Gudrun Scholz,Carsten Prinz,Erhard Kemnitz Dalton Trans., 2019,48, 6513-6521

-

Mei Zhou RSC Adv., 2016,6, 113322-113326

23947-37-7 (4,6-Dimethylquinolin-2(1H)-one) 関連製品

- 19840-99-4(Carbostyril 124)

- 26078-23-9(2(1H)-Quinolinone,7-(dimethylamino)-4-methyl-)

- 42414-28-8(4,6,8-trimethyl-1,2-dihydroquinolin-2-one)

- 2584-47-6(1,4-Dimethylquinolin-2(1H)-one)

- 1228506-66-8(2-azido-N,N-diethylacetamide)

- 1804271-08-6(6-Trifluoromethyl-1H-benzimidazole-5-sulfonyl chloride)

- 2680715-52-8(benzyl N-(5-iodo-4-methylpyridin-2-yl)carbamate)

- 493035-82-8((4-hydroxy-2-methylphenyl)boronic acid)

- 1007556-74-2(3-(1R)-2,2,2-trifluoro-1-hydroxyethylphenol)

- 1806454-48-7(Ethyl 2-(3-bromo-2-oxopropyl)-4-methylphenylacetate)

推奨される供給者

Amadis Chemical Company Limited

(CAS:23947-37-7)4,6-Dimethylquinolin-2(1H)-one

清らかである:99%/99%

はかる:1g/5g

価格 ($):256.0/895.0